molecular formula C18H16ClN3OS B2538560 3-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886898-64-2

3-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2538560
CAS No.: 886898-64-2
M. Wt: 357.86
InChI Key: LSYCWOVVILRZHW-UHFFFAOYSA-N
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Description

3-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its significant role in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The resulting imidazole derivative is then subjected to further reactions to introduce the phenyl and thioethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the cyclization and subsequent substitution reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce the corresponding amine derivatives.

Scientific Research Applications

3-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is unique due to the presence of both the chloro and imidazole groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-15-8-4-7-14(11-15)17(23)20-9-10-24-18-21-12-16(22-18)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYCWOVVILRZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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